![molecular formula C14H10O4 B042490 5-Hydroxy-1-methoxyxanthone CAS No. 27770-13-4](/img/structure/B42490.png)
5-Hydroxy-1-methoxyxanthone
Overview
Description
5-Hydroxy-1-methoxyxanthone is an antifungal compound that shows differing degrees of inhibition of monoamine oxidase A and B . It is a yellow powder and is found in higher plants such as Clusiaceae, Hypericaceae, and Gentianaceae .
Synthesis Analysis
Many synthetic strategies have been developed for xanthone derivatives due to their promising biological activities . The synthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone .
Molecular Structure Analysis
The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity . The chemical formula of xanthone is C13H8O2 . The main structure is 9H-xanthen-9-one with a dibenzo-γ-pyrone scaffold .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of xanthones include the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings .
Physical And Chemical Properties Analysis
5-Hydroxy-1-methoxyxanthone is a yellow powder . It has a molecular formula of C14H10O4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Pharmacology: Antifungal and MAO Inhibition
5-Hydroxy-1-methoxyxanthone: has been identified as having antifungal properties, particularly against Cladosporium cucumerinum. Additionally, it exhibits inhibitory effects on monoamine oxidase (MAO) enzymes, which are key targets in the treatment of neurological disorders .
Medicinal Chemistry: Drug Development
In medicinal chemistry, xanthones like 5-Hydroxy-1-methoxyxanthone are explored for their potential in drug development due to their diverse bioactivities. These include anticancer, antioxidant, antimicrobial, antidiabetic, antiviral, and anti-inflammatory effects, making them valuable candidates for new therapeutic agents .
Biochemistry: Enzyme Reaction Studies
The compound is used in biochemical studies to understand enzyme reactions, particularly those involving MAO enzymes. Its role in inhibiting these enzymes helps in dissecting the biochemical pathways and mechanisms underlying neurological diseases .
Organic Synthesis: Chemical Building Block
5-Hydroxy-1-methoxyxanthone: serves as a chemical building block in organic synthesis. It is utilized in the synthesis of complex organic molecules, leveraging its reactive sites for various chemical transformations .
Analytical Chemistry: Spectroscopic Analysis
In analytical chemistry, xanthones are used for their strong absorption properties in UV-Vis spectroscopy, aiding in the qualitative and quantitative analysis of samples. The compound’s characteristic absorption can be used as an analytical marker .
Industrial Applications: Antioxidant Properties
The antioxidant properties of 5-Hydroxy-1-methoxyxanthone are leveraged in industrial applications, such as in the stabilization of materials against oxidative damage. This application is particularly relevant in the food and pharmaceutical industries to extend the shelf life of products .
properties
IUPAC Name |
5-hydroxy-1-methoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAMSSLNXVYMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333064 | |
Record name | 5-Hydroxy-1-methoxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methoxyxanthone | |
CAS RN |
27770-13-4 | |
Record name | 5-Hydroxy-1-methoxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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